molecular formula C10H18O3 B8242897 tert-Butyl 6-oxohexanoate

tert-Butyl 6-oxohexanoate

Cat. No.: B8242897
M. Wt: 186.25 g/mol
InChI Key: NLHDDMANTVRMMF-UHFFFAOYSA-N
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Description

tert-Butyl 6-oxohexanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a 6-oxohexanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, reduction, and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Catalysts: Alcohol dehydrogenases, transition metal catalysts.

Major Products Formed:

    tert-Butyl 6-hydroxyhexanoate: Formed by reduction.

    6-Oxohexanoic acid: Formed by oxidation.

Scientific Research Applications

Chemistry: tert-Butyl 6-oxohexanoate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex molecules and polymers .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and the mechanisms of biocatalysis. It is also employed in the synthesis of biologically active compounds .

Medicine: this compound is a precursor in the synthesis of pharmaceutical agents, including cholesterol-lowering drugs like atorvastatin and rosuvastatin .

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 6-oxohexanoate involves its participation in various chemical reactions. For instance, in enzymatic reduction, the compound binds to the active site of the enzyme, where it undergoes a reduction reaction facilitated by the enzyme’s catalytic activity. The molecular targets and pathways involved in these reactions depend on the specific enzyme or catalyst used .

Comparison with Similar Compounds

    tert-Butyl 3,5-dioxohexanoate: A precursor in the synthesis of tert-butyl 6-oxohexanoate.

    tert-Butyl 6-hydroxyhexanoate: A reduced form of this compound.

    6-Oxohexanoic acid: An oxidized derivative of this compound.

Uniqueness: this compound is unique due to its specific reactivity and the presence of both a tert-butyl group and a 6-oxohexanoate moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

tert-butyl 6-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2,3)13-9(12)7-5-4-6-8-11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHDDMANTVRMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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